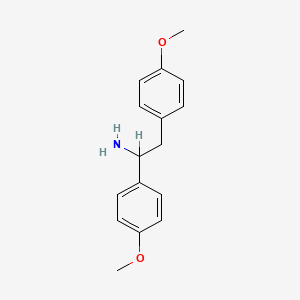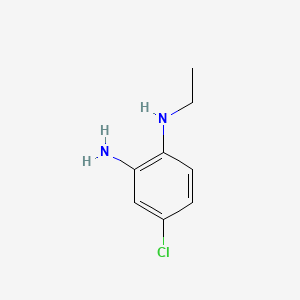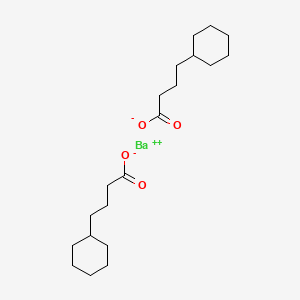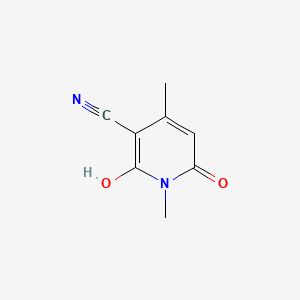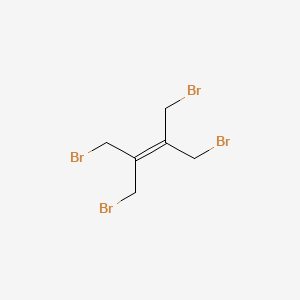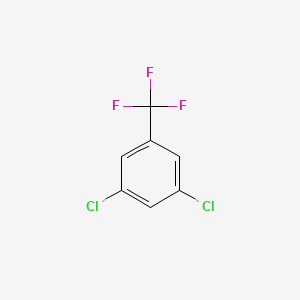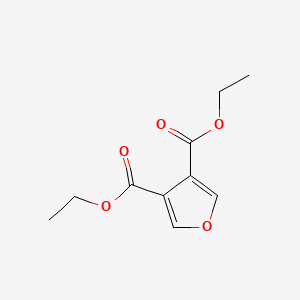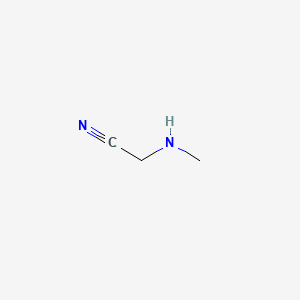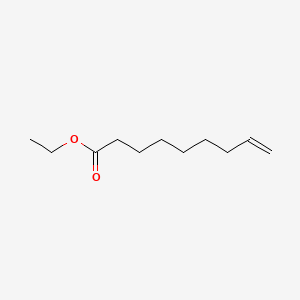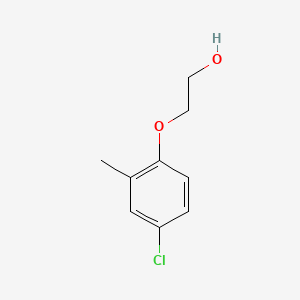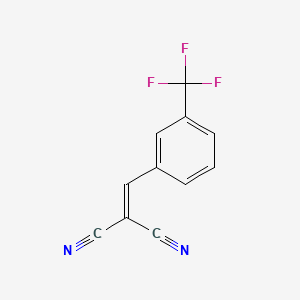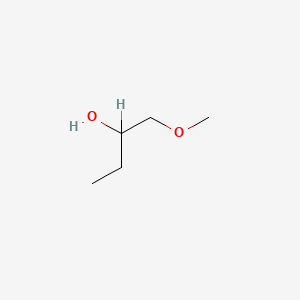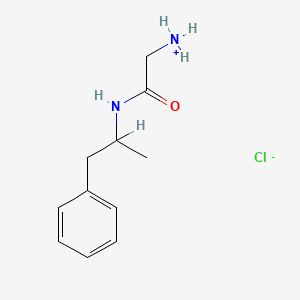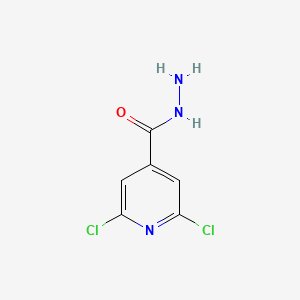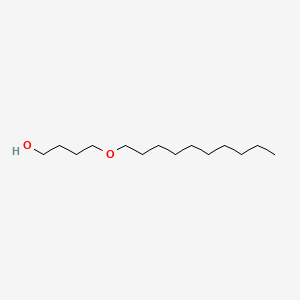
1-Butanol, 4-(decyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 4-(Decyloxy)- (BDD) is a primary alcohol with a decyloxy group attached to the fourth carbon of the butanol chain. It is a colorless, viscous liquid used primarily as a solvent in various industrial applications. The molecular formula is C14H30O2 .
Synthesis Analysis
The synthesis of 1-butanol has been studied extensively. One approach involves the direct synthesis of 1-butanol from ethanol in a plug flow reactor . Another method involves the theoretical and experimental characterization of 1-butanol thermal decomposition . A proof-of-principle study describes the first biosynthesis of 1-butanol in yeast via two independent routes .Molecular Structure Analysis
The molecular structure of 1-butanol consists of a butanol chain with a decyloxy group attached to the fourth carbon . The molecular formula is C14H30O2 , and the average mass is 230.387 Da .Chemical Reactions Analysis
The chemical reactions involving 1-butanol have been studied in the context of its thermal decomposition . According to one study, the H2O elimination channel leading to 1-butene is more important than previously believed .Physical And Chemical Properties Analysis
1-Butanol is a colorless liquid with an alcohol odor . It has a boiling point of 116-118 °C, a density of 0.81 g/mL at 25 °C, and a refractive index of 1.399 . It is soluble in water .Aplicaciones Científicas De Investigación
Oxidative C-C Bond Cleavage Catalysis
Research on primary alcohols, including 1-butanol, reveals their oxidation by polyoxometalates, leading to atypical C-C bond cleavage. This process results in the formation of smaller aldehydes, further undergoing oxidative transformations into esters. This mechanism, supported by kinetic studies, involves electron transfer from the substrate to the catalyst and oxygen transfer to the organic substrate, highlighting a novel approach to oxidative catalysis (Khenkin & Neumann, 2008).
Biotechnological Production of Butanol
Butanol's significance extends beyond its role as a solvent to its potential as a biofuel. Advances in biotechnology, including omics, systems biology, and metabolic engineering, have rekindled interest in fermentative butanol production. This approach leverages Clostridia for biotechnological butanol synthesis, offering a renewable pathway for its production (Lee et al., 2008).
Molecular Interactions in Ionic Liquid Solutions
The study of 1-butanol in ionic liquid solutions provides insights into molecular interactions critical for designing advanced solvents and separation processes. By analyzing activity-coefficient data, researchers have elucidated the specific interactions between 1-butanol and various ionic liquids, contributing to the understanding of solvation phenomena and aiding in the development of ionic liquids tailored for specific applications (Nann et al., 2013).
Photolabile Protection and Optical Gating
In the realm of nanofluidic devices and synthetic ion channels, 1-butanol derivatives serve as photolabile protecting groups. This application enables the optical gating of ion channels, facilitating UV-light-triggered transport of ionic species. Such advancements hold promise for applications in controlled release, sensing, and information processing, marking a significant step in integrating nanostructures into multifunctional devices (Ali et al., 2012).
Combustion and Biofuel Applications
The combustion chemistry of butanol isomers, including 1-butanol, is essential for their application as bio-derived fuels. A comprehensive kinetic model elucidates their unique oxidation features, providing a foundation for understanding the combustion properties of linear and branched alcohols. This research supports the development of butanol as a viable alternative to conventional fuels, highlighting its advantages in terms of energy content and environmental impact (Sarathy et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-decoxybutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15/h15H,2-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAINZYOLTZQEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242779 |
Source


|
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-(decyloxy)- | |
CAS RN |
97209-97-7 |
Source


|
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097209977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

